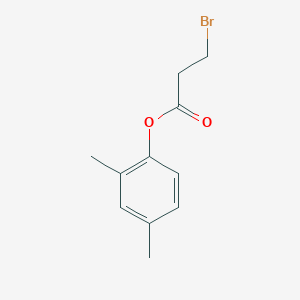
2,4-Dimethylphenyl 3-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylphenyl 3-bromopropanoate is an organic compound with the molecular formula C11H13BrO2. It is a brominated ester derivative of propanoic acid, characterized by the presence of a 2,4-dimethylphenyl group attached to the 3-bromopropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 3-bromopropanoate typically involves the esterification of 3-bromopropanoic acid with 2,4-dimethylphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis method. This method uses acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired 3-bromopropanoate ester .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products:
Nucleophilic Substitution: Products include 2,4-dimethylphenyl 3-hydroxypropanoate, 2,4-dimethylphenyl 3-aminopropanoate, etc.
Reduction: The major product is 2,4-dimethylphenyl 3-propanol.
Oxidation: Products include 2,4-dimethylbenzoic acid derivatives.
Scientific Research Applications
2,4-Dimethylphenyl 3-bromopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl 3-bromopropanoate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active 2,4-dimethylphenol, which can further interact with biological targets .
Comparison with Similar Compounds
- 2,4-Dimethylphenyl 3-chloropropanoate
- 2,4-Dimethylphenyl 3-iodopropanoate
- 2,4-Dimethylphenyl 3-fluoropropanoate
Comparison: 2,4-Dimethylphenyl 3-bromopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
6329-87-9 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 3-bromopropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-8-3-4-10(9(2)7-8)14-11(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
JTPSKWDJGRNKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)CCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















